7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
Synthesis Analysis
The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives involves multiple steps, including condensation, reduction, O-alkylation, and Smiles rearrangement. Starting materials such as 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride are used in the synthesis process. These methods yield compounds with significant variety and functionality, showcasing the versatility of this chemical scaffold in synthesis (Xiao Tian et al., 2012).
Molecular Structure Analysis
The molecular structure of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine compounds is characterized using various spectroscopic techniques, including (1)H NMR, (13)C NMR, HRMS, and sometimes X-ray crystallography. These techniques provide insight into the compound's structure, confirming the presence of the 7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine framework and enabling the detailed analysis of substituent effects and stereochemistry (G. Chaudhuri et al., 2001).
Chemical Reactions and Properties
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives undergo various chemical reactions, including tandem oxidative aminocarbonylation-cyclization, highlighting their reactivity and potential for functionalization. These reactions facilitate the synthesis of complex derivatives with diverse functional groups, indicating the compound's utility in organic synthesis and medicinal chemistry applications (B. Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, such as melting points, solubility, and crystallinity, can vary significantly depending on the specific substituents present on the molecule. These properties are crucial for understanding the compound's behavior in different environments and for its application in various scientific fields.
Chemical Properties Analysis
The chemical properties of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, including their reactivity towards nucleophiles, electrophiles, and their participation in cycloaddition reactions, are of interest. The compound's chemical versatility is demonstrated through its ability to undergo a range of reactions, providing a pathway to a variety of functionalized derivatives for further exploration in chemical research (N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, A. Khazaei et al., 2015).
Scientific Research Applications
Biological and Medicinal Applications :
- Used in biology and medication, as a starting material for synthesizing various derivatives with potential biological activities (詹淑婷, 2012).
- Development of derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, showing promise in anti-thrombotic and cardiovascular treatments (Ohno et al., 2006).
- Synthesis of derivatives as platelet aggregation inhibitors, with potential applications in preventing thrombosis (Tian et al., 2012).
- Antiproliferative evaluation of sulfonamide derivatives against various cancer cell lines, showing promising activity against CDK5/P25 kinase (Pawar et al., 2017).
Herbicidal and Agricultural Chemistry :
- Used in the synthesis of herbicides inhibiting protoporphyrinogen oxidase, demonstrating efficacy in controlling weed growth (Huang et al., 2005).
Chemical Synthesis and Material Science :
- Innovative synthesis methods for producing various 3,4-dihydro-2H-benzo[1,4]oxazines, offering new pathways in organic synthesis (詹淑婷, 2012).
- Application in green chemistry for the synthesis of benzoxazine analogues, demonstrating the use of environmentally friendly methods (Kushwaha et al., 2020).
- Synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, indicating their utility in preparing diverse molecular structures for pharmaceutical applications (Lee et al., 2009).
Coordination Chemistry :
- Studied in the coordination chemistry of zinc and mercury, showing adaptability in providing different environments to the metal centre (Ardizzoia et al., 2010).
Safety And Hazards
properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVKRHZWXUMSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545735 | |
Record name | 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
CAS RN |
113770-21-1 | |
Record name | 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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